molecular formula C8H7F2NO3 B3059025 1-(2,2-Difluoroethoxy)-4-nitrobenzene CAS No. 937599-94-5

1-(2,2-Difluoroethoxy)-4-nitrobenzene

Cat. No.: B3059025
CAS No.: 937599-94-5
M. Wt: 203.14 g/mol
InChI Key: KRXKWFVOIJTODE-UHFFFAOYSA-N
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Description

1-(2,2-Difluoroethoxy)-4-nitrobenzene is an aromatic nitro compound featuring a 2,2-difluoroethoxy substituent at the para position relative to the nitro group. Its molecular formula is C₈H₇F₂NO₃, with a molecular weight of 203.15 g/mol. Key properties include:

  • Melting point: 87–88 °C .
  • Spectral data:
    • ¹H NMR (CDCl₃): δ 7.88 (d, J = 1.6 Hz, 1H), 7.18–7.09 (m, 2H), 6.14 (tt, J = 54.8, 4.0 Hz, 1H), 4.29 (td, J = 12.8, 4.0 Hz, 2H).
    • ¹³C NMR (CDCl₃): δ 162.5, 142.6, 126.2, 114.8, 113.2 (t, J = 240 Hz), 67.6 (t, J = 30 Hz).
    • HRMS (APCI): m/z 204.0475 [M+H]⁺ .

The compound is synthesized via copper-catalyzed aryl etherification, leveraging the electron-withdrawing nature of the nitro group to facilitate substitution . Its applications include serving as a precursor in hydrogenation reactions to yield aromatic diamines, which are intermediates in pharmaceutical synthesis .

Properties

IUPAC Name

1-(2,2-difluoroethoxy)-4-nitrobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F2NO3/c9-8(10)5-14-7-3-1-6(2-4-7)11(12)13/h1-4,8H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRXKWFVOIJTODE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OCC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F2NO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50599095
Record name 1-(2,2-Difluoroethoxy)-4-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50599095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.14 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

937599-94-5
Record name 1-(2,2-Difluoroethoxy)-4-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50599095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Structural Analogs in Aryl Ether Nitrobenzene Family

Key analogs and their properties are summarized below:

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Features/Data References
1-(2,2-Difluoroethoxy)-4-nitrobenzene C₈H₇F₂NO₃ 203.15 87–88 Strong electron-withdrawing substituent; stable under hydrogenation conditions
1-Ethoxy-4-nitrobenzene C₈H₉NO₃ 167.16 Not reported Simpler alkoxy group; lower molecular weight and polarity
1-Nitro-4-(2,2,2-trifluoroethoxy)benzene C₈H₆F₃NO₃ 221.14 Not reported Enhanced electron withdrawal due to trifluoroethoxy group; higher reactivity
1-(1,1-Difluoroethyl)-4-nitrobenzene C₈H₇F₂NO₂ 187.14 Not reported Difluoroethyl substituent (non-ether); distinct steric/electronic effects
2-Ethoxy-1-fluoro-4-nitrobenzene C₈H₇FNO₃ 184.15 Not reported Fluorine substituent on benzene ring; altered regiochemistry

Electronic and Reactivity Differences

  • Electron-Withdrawing Effects : The 2,2-difluoroethoxy group in this compound exerts a stronger electron-withdrawing effect compared to ethoxy (1-Ethoxy-4-nitrobenzene) but weaker than trifluoroethoxy (1-Nitro-4-(2,2,2-trifluoroethoxy)benzene). This impacts the nitro group’s reactivity in reductions. For example, hydrogenation of this compound using Raney Ni at RT yields stable intermediates , whereas less fluorinated analogs may require harsher conditions .
  • Synthetic Accessibility : The copper-catalyzed synthesis of this compound is efficient due to the nitro group’s directing effects . In contrast, trifluoroethoxy analogs may require specialized fluorinating agents.

Research Findings and Data

Reduction Kinetics

  • This compound undergoes hydrogenation at RT in ethanol with Raney Ni, achieving full conversion in 26.5 hours .
  • 1-Ethoxy-4-nitrobenzene reductions (e.g., using SnCl₂·2H₂O) require reflux (75°C) for 5–7 hours, suggesting slower kinetics due to weaker electron withdrawal .

Spectral Signatures

  • The ¹³C NMR signal for the difluoroethoxy group (δ 113.2, t, J = 240 Hz) is distinct from trifluoroethoxy analogs, which would show a triplet at lower δ values due to stronger deshielding .

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